Ioxitalamic Acid-d4 Ioxitalamic Acid-d4
Brand Name: Vulcanchem
CAS No.: 1185156-82-4
VCID: VC0027004
InChI: InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2
SMILES: CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I
Molecular Formula: C12H11I3N2O5
Molecular Weight: 647.967

Ioxitalamic Acid-d4

CAS No.: 1185156-82-4

Cat. No.: VC0027004

Molecular Formula: C12H11I3N2O5

Molecular Weight: 647.967

* For research use only. Not for human or veterinary use.

Ioxitalamic Acid-d4 - 1185156-82-4

Specification

CAS No. 1185156-82-4
Molecular Formula C12H11I3N2O5
Molecular Weight 647.967
IUPAC Name 3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2
Standard InChI Key OLAOYPRJVHUHCF-RRVWJQJTSA-N
SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I

Introduction

Chemical Identity and Structure

Ioxitalamic Acid-d4 is characterized by the selective deuteration of the hydroxyethyl group in the parent ioxitalamic acid molecule. This strategic isotopic substitution creates a compound that maintains similar chemical properties to the non-deuterated version while providing distinct analytical advantages .

Basic Chemical Information

The following table summarizes the essential chemical identifiers and properties of Ioxitalamic Acid-d4:

PropertyValue
CAS Number1185156-82-4
Molecular FormulaC12H7D4I3N2O5
Molecular Weight647.96 g/mol
IUPAC Name3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid
Physical StateSolid
AppearanceOff-white to pale brown

The compound features a triiodobenzene core structure with an acetamido group, a carboxyl group, and a carbamoyl group with the deuterated hydroxyethyl substituent. The deuteration specifically occurs in the hydroxyethyl group, where all four hydrogen atoms are replaced with deuterium atoms .

Synonyms and Alternative Nomenclature

Ioxitalamic Acid-d4 is known by several alternative names in scientific literature and commercial catalogs:

  • 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid

  • 3-Acetamido-2,4,6-triiodo-(N-β-hydroxyethyl-d4)isophthalic Acid Monoamide

  • AG 58107-d4

  • Ioxitalamate-d4

Physical and Chemical Properties

Structural Properties

The molecular structure of Ioxitalamic Acid-d4 maintains the core framework of ioxitalamic acid while incorporating four deuterium atoms in specific positions. The Standard InChI identifier for this compound is:

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2

This identifier precisely locates the deuterium atoms in the 2-hydroxyethyl side chain of the molecule.

Solubility and Physical Properties

While specific solubility data for the deuterated form is limited, information from the parent compound suggests that Ioxitalamic Acid-d4 has the following solubility characteristics:

  • Slightly soluble in DMSO (especially when heated)

  • Slightly soluble in methanol

  • Limited water solubility

The compound requires specific storage conditions for optimal stability:

  • Storage temperature: 2-8°C

  • Should be kept in a dark place

  • Should be sealed in dry conditions

Applications and Research Uses

Analytical Chemistry Applications

Ioxitalamic Acid-d4 serves several critical functions in analytical chemistry:

  • Mass Spectrometry: The deuterium labeling provides a distinct mass shift compared to the non-deuterated compound, making it valuable as an internal standard for quantitative analysis. The four deuterium atoms create a mass difference that is easily detected by mass spectrometry instruments.

  • Nuclear Magnetic Resonance (NMR) Studies: The deuterium atoms offer unique NMR signatures that allow researchers to track specific molecular positions during chemical and biological processes. This property is valuable in studies of chemical reactions and metabolic pathways.

  • Pharmacokinetic Analysis: As a stable isotope-labeled compound, Ioxitalamic Acid-d4 enables precise tracking of drug metabolism and distribution without altering the pharmacological properties of the parent compound .

SupplierCatalog/Product NumberFormatPurity
LGC StandardsTRC-I738102Neat>95% (HPLC)
VIVAN Life SciencesVLCS-01267SolidNot specified
Toronto Research ChemicalsVariousVariousNot specified
VulcanchemVC18012285Not specifiedNot specified
United States BiologicalVariousNot specifiedNot specified
Absin Bioscience Inc.VariousNot specifiedNot specified

Most suppliers provide analytical documentation with their products, including:

  • Certificate of Analysis (CoA)

  • Mass spectrometry data

  • NMR data

  • HPLC analysis reports

Related Deuterated Compounds

Ioxitalamic Acid-d4 belongs to a broader family of deuterium-labeled compounds used in analytical chemistry. Related compounds available from similar suppliers include:

  • Valproic Acid-d4

  • Flufenamic Acid-d4

  • Folic Acid-d4

  • Glycocholic Acid-d4

  • Meclofenamic Acid-d4

These compounds serve similar analytical purposes in their respective research areas.

Research Findings

Analytical Performance

While specific research on Ioxitalamic Acid-d4 itself is limited in the available search results, studies on similar deuterated compounds have demonstrated:

  • Excellent stability in various analytical conditions

  • Reliable performance as internal standards in quantitative analysis

  • Minimal isotope effects on chromatographic behavior

  • Predictable fragmentation patterns in mass spectrometry

Insights from Parent Compound Studies

Research on ioxitalamate (the non-deuterated form) provides context for understanding the importance of the deuterated version:

A study investigating the effects of ioxitalamate on human nucleus pulposus cells found that:

  • Ioxitalamate induced statistically significant cell injury in a time- and dose-dependent manner

  • At equivalent concentrations, ioxitalamate showed greater cytotoxicity than other compounds tested

  • The cytotoxicity was confirmed through multiple analytical methods including flow cytometry and immunostaining

These findings underscore the importance of careful analytical tools like Ioxitalamic Acid-d4 for studying the pharmacokinetics and metabolism of such compounds.

Future Research Directions

Analytical Method Development

As analytical techniques continue to advance, Ioxitalamic Acid-d4 could play an increasing role in:

  • Development of more sensitive liquid chromatography-mass spectrometry (LC-MS) methods

  • Creation of reference standards for clinical laboratories

  • Validation of analytical methods for monitoring contrast agent levels in environmental samples

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